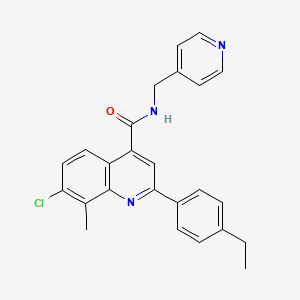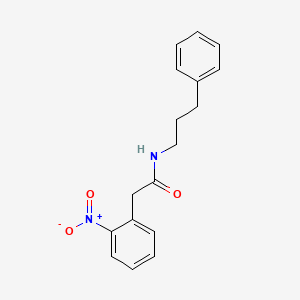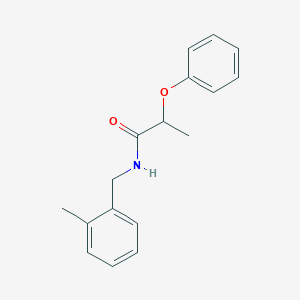![molecular formula C16H27NO4 B4776327 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4776327.png)
3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Übersicht
Beschreibung
3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known as DBOH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood. However, it is known to inhibit the growth of certain microorganisms by disrupting their cell wall synthesis. 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has also been found to interact with various enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid in lab experiments is its broad spectrum of biological activities, making it a versatile compound for various applications. However, one of the limitations of using 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid. One area of interest is the synthesis of new derivatives of 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid with improved biological activities and solubility. Another area of interest is the investigation of the mechanism of action of 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, which could lead to the development of new drugs and therapies. Additionally, the use of 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid in materials science and nanotechnology is an area of growing interest, with potential applications in the development of new materials for electronic and biomedical applications.
Wissenschaftliche Forschungsanwendungen
3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and materials science. It has been found to exhibit a range of biological activities, such as antibacterial, antifungal, and antiviral properties. 3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has also been investigated for its potential use as a building block for the synthesis of new drugs and materials.
Eigenschaften
IUPAC Name |
3-(dibutylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-3-5-9-17(10-6-4-2)15(18)13-11-7-8-12(21-11)14(13)16(19)20/h11-14H,3-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEORFXSAFNFIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1C2CCC(C1C(=O)O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dibutylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(diethylamino)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4776262.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4776265.png)
![4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2-(2-methylphenyl)-1,3-thiazole](/img/structure/B4776273.png)



![5-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4776312.png)
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B4776322.png)
![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4776326.png)

![1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4776346.png)
![1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4776350.png)